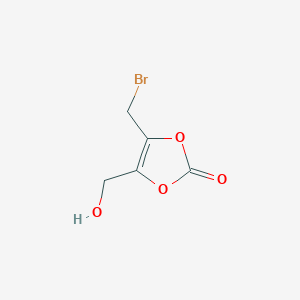4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one
CAS No.: 209551-44-0
Cat. No.: VC5404636
Molecular Formula: C5H5BrO4
Molecular Weight: 208.995
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 209551-44-0 |
|---|---|
| Molecular Formula | C5H5BrO4 |
| Molecular Weight | 208.995 |
| IUPAC Name | 4-(bromomethyl)-5-(hydroxymethyl)-1,3-dioxol-2-one |
| Standard InChI | InChI=1S/C5H5BrO4/c6-1-3-4(2-7)10-5(8)9-3/h7H,1-2H2 |
| Standard InChI Key | DKXWLAZYVHEBBE-UHFFFAOYSA-N |
| SMILES | C(C1=C(OC(=O)O1)CBr)O |
Introduction
Chemical Identity and Structural Characteristics
Spectral and Physicochemical Properties
While experimental data for this specific compound is scarce, analogous brominated dioxolones exhibit:
-
IR Spectra: Strong absorption bands at ~1,820 cm⁻¹ (C=O stretch of the carbonate) and ~1,728 cm⁻¹ (C-Br stretch) .
-
NMR: For 4-bromomethyl-5-methyl-1,3-dioxol-2-one, ¹H NMR signals include δ 2.15 (s, 3H, CH3) and δ 4.21 (s, 2H, CH2Br) . The hydroxymethyl group in the target compound would likely show a δ 3.5–4.0 ppm signal (CH2OH).
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., CCl4, CH2Cl2) .
Synthetic Methodologies and Optimization
Bromination of Methyl-Substituted Precursors
The synthesis of 4-bromomethyl derivatives typically involves radical bromination of methyl groups using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in inert solvents. For example:
Table 1: Bromination Conditions for Analogous Compounds
| Precursor | Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4,5-Dimethyl-1,3-dioxol-2-one | NBS, AIBN | CCl4 | Reflux | 90% | |
| 4-Methyl-1,3-dioxol-2-one | NBS, 2,2'-azobis(2-methylpropionitrile) | CCl4 | Reflux | 54% |
For the target compound, a two-step strategy is proposed:
-
Bromination: Introduce bromine at position 4 via NBS/AIBN-mediated radical reaction.
-
Hydroxylation: Oxidize the methyl group at position 5 to hydroxymethyl using oxidizing agents like KMnO4 or H2O2 under controlled pH .
Catalytic and Solvent Systems
-
Catalysts: Sodium iodide or potassium iodide enhances bromide displacement in related reactions .
-
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) improves reaction homogeneity, while toluene facilitates extraction .
-
Temperature: Reactions are typically conducted at 25–35°C to minimize side reactions .
Reactivity and Functionalization Pathways
Nucleophilic Substitution
The bromomethyl group serves as a leaving site for nucleophilic attacks, enabling:
-
Alkylation: Reaction with amines or alcohols to form ether/amine derivatives.
-
Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids in palladium-catalyzed systems.
Hydroxymethyl Group Reactivity
The hydroxymethyl moiety can undergo:
-
Esterification: Acetylation with acetic anhydride to protect the hydroxyl group.
-
Oxidation: Conversion to a carbonyl group using Jones reagent or PCC.
Industrial Applications and Case Studies
Pharmaceutical Intermediates
4-(Bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one is a putative intermediate in synthesizing Azilsartan kamedoxomil, an angiotensin II receptor blocker . The bromomethyl group facilitates coupling with benzimidazole cores, while the hydroxymethyl enhances solubility for downstream reactions.
Table 2: Key Drug Intermediate Syntheses Using Analogous Compounds
| Target Drug | Intermediate | Key Reaction | Yield | Purity |
|---|---|---|---|---|
| Azilsartan kamedoxomil | 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | Acetate hydrolysis | 89–91% | ≥85% |
Polymer Chemistry
The compound’s dual functionality supports the synthesis of:
-
Biodegradable polycarbonates: Ring-opening polymerization initiated by hydroxyl groups.
-
Cross-linked hydrogels: Thiol-ene click chemistry with bromomethyl sites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume